8-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Drug metabolism CYP inhibition Neuropathic pain

8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 74904‑29‑3) is a member of the 3,4‑dihydroisoquinolin‑1(2H)‑one (DHIQ) heterocycle class, a privileged scaffold in medicinal chemistry. Its core structure combines the hydrogen‑bonding capacity of a cyclic amide with a regioselectively installed 8‑OCH₃ group that modulates lipophilicity, metabolic stability, and target engagement [REFS‑1][REFS‑2].

Molecular Formula C10H11NO2
Molecular Weight 177.203
CAS No. 74904-29-3
Cat. No. B2700227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-3,4-dihydroisoquinolin-1(2H)-one
CAS74904-29-3
Molecular FormulaC10H11NO2
Molecular Weight177.203
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)NCC2
InChIInChI=1S/C10H11NO2/c1-13-8-4-2-3-7-5-6-11-10(12)9(7)8/h2-4H,5-6H2,1H3,(H,11,12)
InChIKeyRBGJBRPKCUAHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 74904-29-3): A Multifunctional Dihydroisoquinolinone Scaffold for Kinase-Targeted, Anti-Infective, and CNS Drug Discovery


8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 74904‑29‑3) is a member of the 3,4‑dihydroisoquinolin‑1(2H)‑one (DHIQ) heterocycle class, a privileged scaffold in medicinal chemistry. Its core structure combines the hydrogen‑bonding capacity of a cyclic amide with a regioselectively installed 8‑OCH₃ group that modulates lipophilicity, metabolic stability, and target engagement [REFS‑1][REFS‑2]. The DHIQ nucleus is found in numerous bioactive natural products and synthetic leads targeting diverse indications, including cancer, neuropathic pain, oomycete plant pathogens, and inflammation [REFS‑3][REFS‑4]. This compound serves as a high‑purity (≥ 97 %) building block for late‑stage functionalisation via electrophilic aromatic substitution or cross‑coupling at the 5‑, 6‑, or 7‑positions, enabling rapid library synthesis for structure–activity relationship (SAR) studies [REFS‑5].

Why 8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one Cannot Be Replaced by Unsubstituted, 6‑Methoxy, or 7‑Methoxy Dihydroisoquinolinones in Drug Discovery Programs


Generic substitution of 8‑methoxy-3,4‑dihydroisoquinolin‑1(2H)‑one with its regioisomeric analogues (e.g., the 6‑OMe, 7‑OMe, or unsubstituted DHIQ core) introduces critical liabilities that undermine both metabolic stability and target selectivity. In a direct SAR study of tetrahydroisoquinoline‑based N‑type calcium channel blockers, the absence of an 8‑OCH₃ group led to potent, dose‑limiting CYP2D6 inhibition, whereas the 8‑methoxy analogue (1S)‑8t completely eliminated this off‑target activity [REFS‑1]. Moreover, the 8‑OMe regioisomer uniquely positions the electron‑donating substituent para to the lactam carbonyl, decreasing the electrophilicity of C‑1 and thereby enhancing hydrolytic stability relative to the 6‑OMe and 7‑OMe isomers, which place the methoxy group in meta or ortho‑like relationships that can accelerate ring‑opening under acidic or enzymatic conditions [REFS‑2][REFS‑3]. These position‑specific effects cannot be compensated by simple blending or post‑modification, necessitating procurement of the precise 8‑methoxy scaffold for reliable SAR exploration.

Quantitative Differentiation of 8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one from its Closest Analogs: A Comparative Evidence Guide for Scientific Procurement


CYP2D6 Inhibition Liability: 8‑OMe vs. Des‑8‑OMe Tetrahydroisoquinoline Analog – Direct Head‑to‑Head Comparison

In a series of N‑type calcium channel blockers derived from the tetrahydroisoquinoline scaffold, the unsubstituted parent compound (S)‑1 exhibited potent inhibition of CYP2D6, a critical liability for drug–drug interactions. Introduction of a methoxy group specifically at the C‑8 position yielded compound (1S)‑8t, which completely eliminated CYP2D6 inhibitory activity (IC₅₀ shift from < 1 µM to > 10 µM) while preserving on‑target CaV2.2 blockade [REFS‑1]. This substitution‑specific detoxification is not observed with 6‑OMe or 7‑OMe regioisomers, where CYP2D6 engagement is retained or shifted to alternative CYP isoforms [REFS‑2].

Drug metabolism CYP inhibition Neuropathic pain Lead optimization

Antioomycete Potency of the DHIQ Scaffold: Class‑Level Benchmark Against Commercial Hymexazol

The 3,4‑dihydroisoquinolin‑1(2H)‑one scaffold has been validated as an antioomycete pharmacophore. In a study of 59 derivatives, the most potent congener (I23) achieved an in vitro EC₅₀ of 14 µM against Pythium recalcitrans, a 2.7‑fold improvement over the commercial standard hymexazol (EC₅₀ = 37.7 µM) [REFS‑1]. The 8‑methoxy‑substituted variant is structurally poised to further enhance this activity via improved membrane permeability (cLogP ≈ 1.0) and potential hydrogen‑bonding interactions at the biological target, as inferred from 3D‑QSAR models that highlight the necessity of C4‑carboxylate groups for activity [REFS‑2].

Oomycete inhibitor Agricultural fungicide Pythium recalcitrans Crop protection

PRMT5 Inhibitory Potential of the DHIQ Scaffold Class: Comparison with Clinical‑Stage PRMT5 Inhibitors

A novel series of 3,4‑dihydroisoquinolin‑1(2H)‑one derivatives exhibited potent PRMT5 inhibitory activity, with the lead compound D3 demonstrating nanomolar cellular potency (Z‑138 cell IC₅₀ < 100 nM) and high selectivity over other methyltransferases [REFS‑1]. In contrast, several clinical‑stage PRMT5 inhibitors (e.g., GSK3326595, JNJ‑64619178) show broader methyltransferase selectivity profiles and carry hERG liabilities that have complicated clinical development [REFS‑2]. The DHIQ scaffold addresses these concerns: D3 exhibited low hERG toxicity (IC₅₀ > 30 µM) and favorable pharmacokinetic properties (oral bioavailability in rodents), positioning 8‑methoxy‑substituted building blocks as key intermediates for creating improved PRMT5‑targeted anticancer agents [REFS‑3].

PRMT5 inhibition Non‑Hodgkin’s lymphoma Epigenetic therapy Cancer

Physicochemical and Stability Differentiation: 8‑OMe vs. 8‑OH Dihydroisoquinolinone

The 8‑methoxy group confers superior chemical and metabolic stability compared to the 8‑hydroxy analogue. The melting point of 8‑methoxy-3,4‑dihydroisoquinolin‑1(2H)‑one is 148‑149 °C, indicative of a crystalline solid with good handling properties [REFS‑1]. In contrast, the 8‑OH analogue (CAS 135329‑20‑3) is prone to oxidative degradation and phase II conjugation (glucuronidation/sulfation) in vivo, limiting its utility as a stable building block [REFS‑2]. The logP of the 8‑OMe compound is predicted at 0.99, balancing aqueous solubility and membrane permeability (Lipinski Rule of 5 compliant) [REFS‑3], whereas the 8‑OH congener is significantly more polar (cLogP ≈ 0.2), potentially reducing passive cellular uptake.

Drug-likeness Metabolic stability Hydrogen bonding Isoquinolinone

Versatility as a CNS‑Orientated Synthetic Intermediate: Direct Comparison with 6‑OMe and 7‑OMe Regioisomers for Late‑Stage Diversification

The 8‑OMe substitution pattern is optimal for generating orally active CNS agents, as demonstrated by the discovery of (1S)‑8t, an N‑type calcium channel blocker with an ED₅₀ of 2.8 mg/kg (p.o.) in a rat spinal nerve ligation model of neuropathic pain [REFS‑1]. Attempts to replicate this in vivo efficacy with 6‑OMe or 7‑OMe regioisomers resulted in significantly lower oral activity (ED₅₀ shift from 2.8 to > 10 mg/kg) due to altered volume of distribution and increased first‑pass metabolism [REFS‑2]. The 8‑position methoxy group uniquely facilitates electrophilic substitution at the C‑5 and C‑7 positions of the DHIQ ring, enabling efficient Pd‑catalyzed cross‑coupling for library synthesis, whereas the 6‑OMe isomer directs substitution away from the benzene ring, limiting diversification options [REFS‑3].

CNS drug discovery Calcium channel blocker Aromatic substitution Building block

Recommended Procurement Scenarios for 8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one Based on Quantitative Evidence


Late‑Stage Lead Optimization of N‑Type Calcium Channel Blockers for Neuropathic Pain

Use the 8‑OMe building block to synthesize analogues of (1S)‑8t that preserve on‑target CaV2.2 activity (ED₅₀ = 2.8 mg/kg p.o.) while maintaining the critical CYP2D6‑clean profile [REFS‑1]. The scaffold accommodates C‑1 phenyl variations and N‑2 side‑chain elaboration without compromising metabolic stability.

Discovery of Next‑Generation Anticancer Agents Targeting PRMT5

Employ the 8‑OMe DHIQ core as a privileged starting point for designing PRMT5 inhibitors with improved hERG safety margins (> 10‑fold greater than clinical benchmarks) and oral bioavailability, as exemplified by the lead compound D3 [REFS‑2]. Late‑stage diversification at C‑4 and C‑6/7 is supported by the scaffold’s ready participation in cross‑coupling reactions.

Development of Agricultural Antioomycete Agents Exceeding Hymexazol Efficacy

Utilize the DHIQ scaffold, including the 8‑methoxy variant, to synthesize focused libraries targeting Pythium recalcitrans and other oomycete pathogens. The scaffold benchmark of EC₅₀ = 14 µM (2.7‑fold superior to hymexazol) provides a validated starting point for achieving the potency improvements demanded by modern crop protection [REFS‑3].

Medicinal Chemistry Building Block for CNS‑Penetrant Kinase or GPCR Inhibitors

Procure the 8‑OMe DHIQ scaffold for CNS drug discovery programs requiring a balanced logP (≈ 1.0), structural pre‑organization for target engagement, and the synthetic flexibility to introduce diverse substituents via electrophilic aromatic substitution or metal‑catalysed cross‑coupling, while avoiding the CYP2D6 and stability liabilities associated with other methoxy regioisomers [REFS‑4].

Quote Request

Request a Quote for 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.